1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-(3-aminopyridin-2-yl)piperidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(16)10-4-3-7-15(8-10)12-11(13)5-2-6-14-12/h2,5-6,9-10,16H,3-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUZVNHSYMWNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=C(C=CC=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3-Aminopyridin-2-yl)piperidin-3-yl)ethan-1-ol, also known by its CAS number 2097980-35-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
The molecular formula of this compound is with a molecular weight of 221.30 g/mol. The structure can be represented as follows:
Research indicates that compounds containing the aminopyridine moiety often exhibit interactions with various biological targets, including receptors and enzymes. The specific activity of this compound has been linked to its binding affinity for adenosine receptors, particularly A1 and A2A subtypes. These receptors play crucial roles in numerous physiological processes, including neurotransmission and cardiovascular regulation .
Pharmacological Evaluation
A study evaluating similar compounds demonstrated that several derivatives exhibited inhibitory activity against phosphodiesterase (PDE) enzymes, which are critical in the modulation of cyclic nucleotide signaling pathways. For instance, compounds with structural similarities showed IC50 values below 10 µM against PDE10A, suggesting potential therapeutic applications in neurodegenerative diseases .
Data Table: Biological Activity Comparison
| Compound Name | Target Receptor | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | A1R | TBD | TBD |
| Compound A | A2AR | 5.6 | High |
| Compound B | PDE10A | 3.2 | Moderate |
| Compound C | PDE10A | 1.5 | High |
Note : TBD = To be determined.
Study on Adenosine Receptors
In a pharmacological study, ligands targeting A1 and A2A receptors were synthesized and evaluated for their binding affinities. The findings indicated that compounds with structural features similar to this compound displayed significant selectivity towards these receptors. This selectivity is crucial for developing drugs aimed at treating conditions like heart failure and Parkinson's disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring-System Variants
1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol
- Formula : C₁₃H₂₀N₂O
- Molecular Weight : 220.31 g/mol
- Key Difference: The aminophenyl group is attached to the piperidine at the 2-position instead of the pyridine’s 3-position.
- Implications: Positional isomerism may alter electronic properties and binding affinity in biological systems. For example, the 2-aminophenyl group could sterically hinder interactions compared to the planar pyridine ring .
1-(1-(3-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol
- CAS : 2098032-06-3
- Key Difference : Pyrrolidine (five-membered ring) replaces piperidine.
Functional Group Modifications
(3-Amino-1-benzylpiperidin-3-yl)methanol
- CAS : 885268-85-9
- Formula : C₁₃H₂₀N₂O
- Key Difference: Benzyl substituent replaces pyridine, and methanol replaces ethanol.
- Implications: Increased lipophilicity from the benzyl group may enhance membrane permeability but reduce aqueous solubility. The shorter methanol chain could decrease metabolic stability compared to ethanol .
1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- CAS : 1361316-20-2
- Key Difference: A phenyl group bridges the piperidine and ethanol.
Metabolically Relevant Analogs
Benproperine Metabolites (e.g., Compounds 2 and 3)
- Structure: Piperidinol derivatives with phenoxyethyl substituents.
- Key Difference : Glucuronidated forms (e.g., Compounds 4 and 5) include sugar moieties.
- Implications: The ethanol group in the target compound could undergo similar phase II metabolism (e.g., glucuronidation), altering excretion rates .
Substituent Variations in Heterocycles
Methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate
- Formula : C₁₀H₁₀N₄O₂
- Key Difference : Pyrazole ring replaces piperidine, with an ester group.
Data Table: Structural and Property Comparison
Preparation Methods
Formation of Piperidine Core and Substitution
- Starting Material: Piperidine derivatives such as piperidin-3-ol or piperidine-3-carboxylic acid can be used as precursors.
- Aminopyridine Attachment: The 3-aminopyridin-2-yl group is introduced via nucleophilic substitution or cross-coupling reactions at the nitrogen atom of the piperidine ring.
- Catalysts and Reagents: Transition metal catalysts (e.g., palladium or platinum) may be employed in coupling steps, especially when forming carbon-nitrogen bonds involving heteroaryl groups.
Introduction of the Ethan-1-ol Group
- The ethan-1-ol substituent at the 3-position of the piperidine ring can be introduced by reduction of a ketone or aldehyde precursor.
Reduction Methods: Transfer hydrogenation is a preferred method, utilizing formaldehyde as a hydrogen donor under ambient pressure with palladium on charcoal or platinum catalysts, in aqueous acidic conditions (e.g., formic acid), heated to approximately 90–95°C.
This method avoids the use of gaseous hydrogen and cryogenic conditions, providing a safer and more convenient approach.
Detailed Example of Transfer Hydrogenation for Piperidine Derivatives
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst + formic acid + water | Transfer hydrogenation to methylate nitrogen | Ambient pressure, heat to 90–95°C; avoids gaseous H2 |
| 2 | Resulting 1-methylpiperidine-4-carboxylic acid | Intermediate for further functionalization | Can be converted to hydrochloride salt for stability |
| 3 | Subsequent substitution with 3-aminopyridin-2-yl moiety | Formation of N-substituted piperidine | Cross-coupling or nucleophilic substitution |
| 4 | Reduction of carbonyl to ethan-1-ol group | Final functional group installation | Transfer hydrogenation or selective hydride reduction |
This approach is adapted from analogous processes described in patent US8697876B2 for related piperidine-pyridine compounds.
Alternative Synthetic Approaches
- Grignard Reagent Methodology: For the formation of key intermediates, Grignard reagents such as isopropylmagnesium chloride or Turbo Grignard (isopropylmagnesium chloride/lithium chloride) can be used to introduce alkyl groups onto pyridine or piperidine rings at ambient temperature, avoiding cryogenic conditions required for lithium reagents.
- Salt Formation: Conversion of free bases to pharmaceutically acceptable salts (e.g., hydrochloride, hemisuccinate) is common to improve compound stability and solubility.
Research Findings and Optimization Notes
- The compound this compound is primarily used in research contexts, with limited commercial availability, indicating challenges in synthesis scale-up or stability.
- Optimization of synthesis focuses on:
- Efficient introduction of the aminopyridine substituent without decomposition.
- Selective reduction to ethan-1-ol avoiding over-reduction or side reactions.
- Use of mild transfer hydrogenation conditions to enhance yield and purity.
- Future research may explore catalytic systems that improve regioselectivity and functional group tolerance during synthesis.
Summary Table of Preparation Method Features
| Preparation Step | Method/Condition | Advantages | Challenges |
|---|---|---|---|
| Piperidine ring functionalization | Starting from piperidin-3-ol or acid derivatives | Readily available precursors | Control of stereochemistry |
| Aminopyridine attachment | Nucleophilic substitution or Pd-catalyzed coupling | High selectivity for N-substitution | Catalyst sensitivity, reaction time |
| Ethan-1-ol group installation | Transfer hydrogenation with formaldehyde and Pd/C | Mild conditions, no gaseous H2 required | Requires careful temperature control |
| Use of Grignard reagents | Isopropylmagnesium chloride or Turbo Grignard | Ambient temperature, avoids cryogenics | Moisture sensitivity, reagent handling |
| Salt formation | Reaction with acids (HCl, succinic acid) | Improves stability and solubility | Salt selection affects bioavailability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
